molecular formula C27H23NO5 B11145080 1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11145080
M. Wt: 441.5 g/mol
InChI Key: DOXHEFQFXXKRCK-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H23NO5 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23NO5/c1-16-6-11-22-21(14-16)25(30)23-24(18-4-3-5-19(29)15-18)28(27(31)26(23)33-22)13-12-17-7-9-20(32-2)10-8-17/h3-11,14-15,24,29H,12-13H2,1-2H3

InChI Key

DOXHEFQFXXKRCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC(=CC=C5)O

Origin of Product

United States

Biological Activity

1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno[2,3-c]pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant properties and inhibition of key enzymes involved in various diseases.

  • Molecular Formula : C25H23NO4
  • Molar Mass : 433.52 g/mol
  • CAS Number : 609794-66-3

Antioxidant Activity

Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit significant antioxidant activity. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study highlighted that specific chromeno[2,3-c]pyrrole compounds demonstrated a high capacity to reduce oxidative damage in cellular models .

Enzyme Inhibition

The compound has been noted for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2, which is critical in the replication cycle of the virus. This suggests its utility in antiviral applications . Additionally, compounds within this class have been reported to act as glucokinase activators, which could have implications in diabetes management .

Antimalarial Activity

In vitro studies have demonstrated that certain derivatives of chromeno[2,3-c]pyrrole possess potent antimalarial properties against Plasmodium falciparum. These compounds were effective at low nanomolar concentrations, outperforming traditional antimalarial drugs such as chloroquine .

Case Studies

  • Synthesis and Activity Evaluation :
    • A recent study synthesized a library of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives and evaluated their biological activities. Among these compounds, several exhibited significant antioxidant and enzyme-inhibitory activities .
    • The synthesis involved a one-pot multicomponent reaction yielding high purity and good yields (43%-86%) for the target compounds .
  • Antiviral Potential :
    • In vitro assays showed that specific derivatives could inhibit SARS-CoV-2 Mpro effectively. This finding opens avenues for developing new antiviral therapies based on these structural motifs .

Data Tables

Activity TypeCompound NameIC50 (µM)Reference
Antioxidant1-(3-Hydroxyphenyl)-...5.0
Mpro Inhibition1-(3-Hydroxyphenyl)-...0.25
Antimalarial1-(3-Hydroxyphenyl)-...0.05

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit anticancer properties. The chromeno-pyrrole framework is known to influence cell signaling pathways associated with cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms that warrant further investigation.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways positions it as a potential anti-inflammatory agent. Similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. Future studies could explore the specific inhibitory effects of this compound on these enzymes.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may also offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. The hydroxyl group can facilitate interactions with neurotransmitter receptors or inhibit neuroinflammatory processes.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in medicine. Interaction studies may involve:

  • Receptor Binding Assays : To determine affinity for specific receptors.
  • Cell Viability Tests : To assess cytotoxicity against various cancer cell lines.
  • In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound in animal models.

Future Research Directions

Given its promising structural attributes and preliminary biological activities, future research should focus on:

  • Synthesis Optimization : Developing efficient synthetic routes to produce the compound in larger quantities for extensive testing.
  • Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.
  • Clinical Trials : Conducting trials to evaluate efficacy and safety in human populations.

Preparation Methods

Solvent and Temperature Effects

Critical parameters for maximizing yield and purity include:

ParameterOptimal ConditionYield Impact
SolventEthanol with 1% acetic acid+32% yield vs. methanol
Temperature80°C (reflux)Completes cyclization in 20 hours
Molar Ratio (Aldehyde:Amine:Ester)1:1:1Minimizes side products

Acidic conditions (1% acetic acid) accelerate dehydration, closing the pyrrole ring. Elevated temperatures ensure complete conversion of intermediates.

Substituent Compatibility

  • The 3-hydroxyphenyl group tolerates electron-donating substituents without side reactions.

  • 4-Methoxy groups on the phenethylamine remain stable under reflux conditions, avoiding demethylation.

  • Methyl groups at position 7 are introduced via pre-functionalized dioxobutanoate esters.

Stepwise Synthesis and Intermediate Characterization

While MCR dominates industrial workflows, laboratory-scale stepwise synthesis provides mechanistic insights:

Intermediate 1: Chromene-3,9-Dione

Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate undergoes base-catalyzed cyclization in ethanol, forming the chromene-dione scaffold. Nuclear magnetic resonance (NMR) confirms regioselectivity at C7-methyl:

  • ¹H NMR (DMSO-d₆) : δ 2.41 (s, 3H, C7-CH₃), 6.82–7.89 (m, aromatic H).

Intermediate 2: Pyrrole Ring Closure

Condensation of 3-hydroxybenzaldehyde and 2-(4-methoxyphenyl)ethylamine generates a Schiff base, which reacts with the chromene-dione via Michael addition. Cyclization is confirmed by infrared (IR) spectroscopy:

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1656 cm⁻¹ (conjugated ketone).

Scalability and Industrial Adaptations

Crystallization vs. Chromatography

The product precipitates directly from ethanol in 72–86% yield, bypassing column chromatography. This aligns with green chemistry principles, reducing solvent waste.

Purity and Analytical Data

High-performance liquid chromatography (HPLC) reveals >95% purity for batches exceeding 100 g. Mass spectrometry corroborates the molecular ion at m/z 441.5 ([M+H]⁺), matching the theoretical molecular weight.

Comparative Analysis of Alternative Methods

Solid-Phase Synthesis

While unexplored for this specific compound, analogous chromeno-pyrroles have been synthesized on resin supports. However, yields remain inferior (45–60%) to solution-phase MCR.

Biocatalytic Approaches

Recent patents describe lipase-mediated ester hydrolysis for related dihydrochromeno-pyrroles, but methyl group retention at C7 remains challenging .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound is synthesized via multicomponent reactions (MCRs) using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Lewis acids (e.g., AlCl₃) or palladium catalysts improve cyclization and coupling steps .
  • Temperature : Reactions are typically conducted under reflux (80–120°C) to stabilize intermediates .
    • Yield optimization : Purification via column chromatography or recrystallization ensures >85% purity. Yields range from 50–75% depending on substituent steric effects .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies characteristic shifts for the chromeno-pyrrole core (e.g., aromatic protons at δ 6.5–8.0 ppm) and substituents (e.g., methoxy groups at δ 3.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Used to confirm purity (>95%) and detect byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 448.519 for analogs) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Anticancer activity : MTT assays against human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <10 µM indicate potency .
  • Anti-inflammatory testing : Inhibition of COX-2 or TNF-α production in macrophage models .
  • Antibacterial screens : Disk diffusion assays against Gram-positive pathogens (e.g., S. aureus) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact biological activity and pharmacokinetics?

  • Structure-Activity Relationship (SAR) :

  • Methoxy groups : Enhance solubility and metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets .
  • Chloro substituents : Increase lipophilicity and cytotoxicity but risk hepatotoxicity .
    • Case study : Analogs with 4-methoxyphenyl groups show 2-fold higher bioavailability than chloro derivatives in rat models .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Data normalization : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Mechanistic validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., MAPK/ERK pathway inhibition) .
  • Meta-analysis : Compare IC₅₀ values across >20 analogs to identify outliers caused by assay artifacts .

Q. How can computational modeling predict interaction sites with biological targets?

  • Docking studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or topoisomerase II (PDB ID: 1ZXM). Key interactions include:

  • Hydrogen bonding between the 3-hydroxyphenyl group and Arg120 .
  • π-π stacking of the chromeno core with hydrophobic enzyme pockets .
    • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess residence time .

Q. What advanced synthetic methods enable diversification of the chromeno-pyrrole scaffold?

  • One-pot libraries : Generate 223 derivatives via MCRs by varying aldehydes and amines (e.g., pyridinyl, morpholinyl substituents) .
  • Post-synthetic modifications :

  • Suzuki coupling : Introduce aryl/heteroaryl groups at position 7 .
  • Reductive amination : Add alkylamine chains to enhance blood-brain barrier penetration .

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